Cas no 475995-69-8 (C2 Phytoceramide)
C2 Phytoceramide is a synthetic analog of naturally occurring phytoceramides, specifically designed to mimic the ceramide structures found in the skin's lipid barrier. This compound features a C2-hydroxy acyl chain, enhancing its compatibility with epidermal ceramides. Its primary advantage lies in its ability to reinforce the skin's barrier function by integrating into lipid bilayers, thereby improving moisture retention and reducing transepidermal water loss. Studies suggest C2 Phytoceramide may support skin elasticity and mitigate dryness-related conditions. Its synthetic nature ensures consistent purity and stability, making it suitable for dermatological and cosmetic formulations. The product is often utilized in anti-aging and moisturizing applications due to its biomimetic properties.
C2 Phytoceramide structure
Product Name:C2 Phytoceramide
CAS No:475995-69-8
MF:C20H41NO4
MW:359.543846845627
CID:3049140
PubChem ID:5046513
Update Time:2025-10-29
C2 Phytoceramide Chemical and Physical Properties
Names and Identifiers
-
- C2-Phytoceramide
- N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
- SCHEMBL1479708
- 475995-69-8
- N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
- C2 Phytoceramide (t18:0/2:0)
- WAA83028
- C2 Phytoceramide
-
- Inchi: 1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)
- InChI Key: SZUJJDLBXJCDNT-UHFFFAOYSA-N
- SMILES: OC(C(C(CO)NC(C)=O)O)CCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 359.30355879g/mol
- Monoisotopic Mass: 359.30355879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 17
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 89.8Ų
C2 Phytoceramide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
C2 Phytoceramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860608P-5MG |
N-02:0 Phytosphingosine |
475995-69-8 | 5mg |
¥3356.96 | 2023-11-02 | ||
| TRC | P398993-1mg |
C2 Phytoceramide |
475995-69-8 | 1mg |
$69.00 | 2023-05-17 | ||
| TRC | P398993-2.5mg |
C2 Phytoceramide |
475995-69-8 | 2.5mg |
$133.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026089-10mg |
C2 Phytoceramide |
475995-69-8 | 99% | 10mg |
¥5454 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026089-25mg |
C2 Phytoceramide |
475995-69-8 | 99% | 25mg |
¥10905 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026089-5mg |
C2 Phytoceramide |
475995-69-8 | 99% | 5mg |
¥3573 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026089-50mg |
C2 Phytoceramide |
475995-69-8 | 99% | 50mg |
¥17862 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11170-50mg |
N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
475995-69-8 | 50mg |
¥19428.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11170-25mg |
N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
475995-69-8 | 25mg |
¥11858.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11170-10mg |
N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
475995-69-8 | 10mg |
¥5928.0 | 2021-09-08 |
C2 Phytoceramide Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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